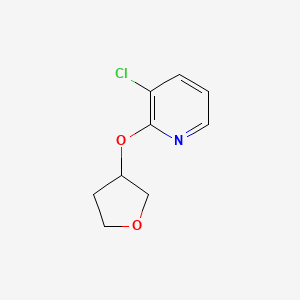
3-Chloro-2-(oxolan-3-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Drug Design and Medicinal Chemistry
This compound is integral in the synthesis of fused pyridine derivatives, which are increasingly important in drug design. Its structural similarity to DNA bases like adenine and guanine makes it effective in antiviral and anticancer drugs. It also appears in substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Solubility and Lipophilicity Modulation
Incorporating 3-Chloro-2-(oxolan-3-yloxy)pyridine into compounds can enhance their solubility, polarity, lipophilicity, and hydrogen bonding capacity. This is crucial for increasing the bioavailability of pharmaceuticals .
Synthesis of Fused Pyridine Derivatives
The compound serves as a precursor in the synthesis of various fused pyridine derivatives, such as furopyridines, thienopyridines, and oxazolopyridines. These derivatives have a wide range of bioactivities, including antihypertensive and antimicrobial properties .
Regioselective Difunctionalization
3-Chloro-2-(oxolan-3-yloxy)pyridine is used in the regioselective difunctionalization of pyridines. This process is essential for creating highly decorated pyridines, which are valuable in synthetic chemistry and pharmaceutical development .
Organic Synthesis Intermediates
It acts as a key intermediate in the synthesis of complex organic molecules. For example, it has been used in the preparation of a key intermediate for (±)-paroxetine, an antidepressant medication .
Enhancing Drug Properties
The compound’s unique structure is leveraged to improve the therapeutic properties of drugs. It contributes to the optimization of drug candidates by modifying their pharmacokinetic and pharmacodynamic profiles .
properties
IUPAC Name |
3-chloro-2-(oxolan-3-yloxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-2-1-4-11-9(8)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJLWCSZXZEGPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(oxolan-3-yloxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

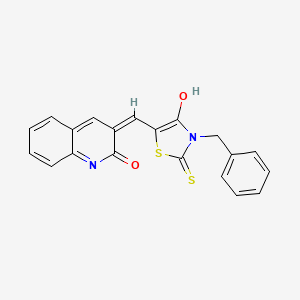
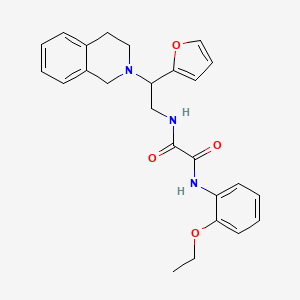
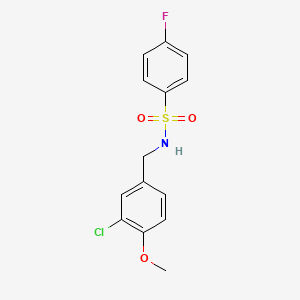
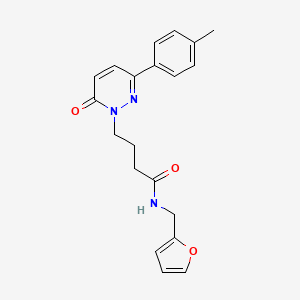
![7-methyl-6-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2362971.png)
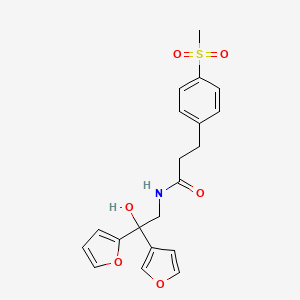
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2362974.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate](/img/structure/B2362976.png)
![2-Chloro-N-[2-(4-chloro-3-fluorophenoxy)ethyl]acetamide](/img/structure/B2362977.png)
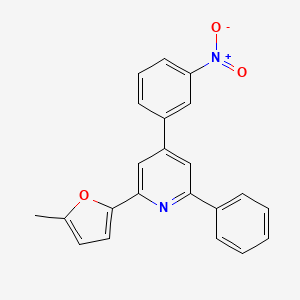
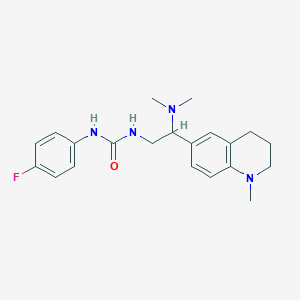
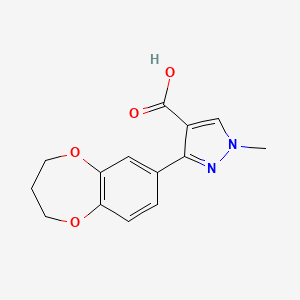
![6-Hydroxy-2-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B2362985.png)
![1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2362987.png)